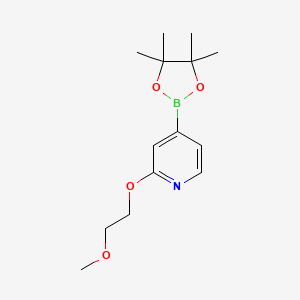

2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. The compound features a pyridine ring substituted at the 4-position with a pinacol boronate ester group and at the 2-position with a 2-methoxyethoxy chain. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The 2-methoxyethoxy substituent enhances solubility in polar solvents compared to simpler alkoxy groups, while the boronate ester enables versatile coupling with aryl halides or triflates.

Properties

Molecular Formula |

C14H22BNO4 |

|---|---|

Molecular Weight |

279.14 g/mol |

IUPAC Name |

2-(2-methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-6-7-16-12(10-11)18-9-8-17-5/h6-7,10H,8-9H2,1-5H3 |

InChI Key |

ANHNDOOHTLXUQU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCOC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2-(2-Methoxyethoxy)-4-chloropyridine or 2-(2-methoxyethoxy)-4-bromopyridine

- Bis(pinacolato)diboron (B2pin2)

- Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)

- Base (commonly potassium acetate or cesium carbonate)

- Solvent (commonly 1,4-dioxane or tetrahydrofuran)

- Inert atmosphere (argon or nitrogen)

Reaction Conditions

- The halogenated pyridine and bis(pinacolato)diboron are combined in a dry solvent under inert atmosphere.

- Palladium catalyst and base are added.

- The reaction mixture is heated typically between 80°C to 105°C for 10 to 16 hours.

- After completion, the reaction mixture is cooled and diluted with an organic solvent such as dichloromethane.

- The mixture is washed with water to remove inorganic salts.

- The organic phase is dried and concentrated under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures as eluents.

Representative Example

| Reagent/Condition | Amount/Details |

|---|---|

| 2-(2-Methoxyethoxy)-4-chloropyridine | 1.0 equivalent |

| Bis(pinacolato)diboron | 1.2 equivalents |

| Pd(dppf)Cl2 | 5 mol% |

| Potassium acetate | 2.0 equivalents |

| 1,4-Dioxane | Sufficient to dissolve reagents |

| Temperature | 85-105 °C |

| Time | 10-16 hours |

The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

Analytical Data and Yield

- Typical isolated yields range from 50% to 70%.

- The product is characterized by LCMS showing molecular ion peaks consistent with the expected molecular weight (around 279-293 g/mol depending on exact substitution).

- Proton nuclear magnetic resonance (1H NMR) confirms the aromatic protons of the pyridine ring and the methoxyethoxy substituent.

- The boronate ester methyl groups appear as singlets near 1.2 ppm in 1H NMR.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Pd(dppf)Cl2 often preferred |

| Base | Potassium acetate, cesium carbonate | Potassium acetate common |

| Solvent | 1,4-Dioxane, tetrahydrofuran | 1,4-Dioxane preferred |

| Temperature | 80-105 °C | Higher temp speeds reaction |

| Reaction time | 10-16 hours | Monitored by TLC or LCMS |

| Yield (%) | 50-70 | Depends on purity of reagents |

Notes on Variations and Optimization

- The choice of halogen on the starting pyridine affects reactivity: bromides generally react faster than chlorides but chlorides are more economical.

- Bases like cesium carbonate can be used for more challenging substrates.

- The reaction is sensitive to moisture and oxygen; inert atmosphere and dry solvents improve yields.

- Alternative ligands and palladium sources can be screened for optimization.

Summary of Research Findings

- The palladium-catalyzed borylation of 2-(2-methoxyethoxy)-4-halopyridines is a well-established method to prepare the boronate ester derivative.

- The presence of the 2-(2-methoxyethoxy) group is tolerated under the reaction conditions without deprotection or side reactions.

- The boronate ester product is stable and useful for further cross-coupling transformations.

- Reported yields and characterization data confirm the reliability of this synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(2-Methoxyethoxy)-4-boronic acid pyridine.

Reduction: 2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)piperidine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in the treatment of diseases such as cancer and bacterial infections.

Industry: Utilized in the production of agrochemicals and materials science for the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form the desired product. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Substituent : Methoxy group at the 2-position.

- However, its lower polarity may limit solubility in aqueous or polar organic solvents.

- Similarity Score : 0.76 (structural similarity to the target compound) .

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Substituent : Ethoxy group at the 2-position.

- Key Differences : The ethoxy group is intermediate in chain length between methoxy and methoxyethoxy. This balance may offer moderate solubility and steric effects, though electronic donating properties remain comparable.

- Application : Used in catalytic systems for C–C bond cleavage, demonstrating adaptability in diverse reaction conditions .

2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Substituent : Bulky cyclohexylmethoxy group at the 2-position.

- Key Differences : The cyclohexyl group introduces significant steric hindrance, which may slow reaction kinetics in cross-couplings but improve stability in hydrophobic environments.

- Synthetic Yield : Reported in supplier catalogs, highlighting industrial availability .

Positional Isomerism of the Boronate Ester

2-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Substituent : Boronate ester at the 5-position, methoxymethoxy group at the 2-position.

- The methoxymethoxy group offers orthogonal protection strategies for hydroxyl groups .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine

- Substituent: Trifluoromethoxyphenoxy group at the 2-position.

- Key Differences : The electron-withdrawing trifluoromethoxy group reduces electron density on the pyridine ring, which may lower reactivity in electron-demanding reactions. This compound exemplifies applications in medicinal chemistry, where fluorine substituents enhance metabolic stability .

Functional Group Modifications

2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Substituent : Benzyl group at the 2-position.

- Key Differences : The aromatic benzyl group increases lipophilicity, favoring membrane permeability in biological contexts. However, steric bulk may impede coupling efficiency compared to alkoxy chains .

2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine

Comparative Data Table

Biological Activity

2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound with significant potential in various biological applications. Its unique structure incorporates a pyridine ring and a dioxaborolane moiety, which contribute to its biological activity. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1356544-05-2

- Molecular Formula : C14H22BNO4

- Molecular Weight : 279.14 g/mol

Structure

The compound features a pyridine ring substituted with a dioxaborolane group and a methoxyethoxy chain. This structural configuration is crucial for its interaction with biological targets.

- Enzyme Inhibition : The dioxaborolane moiety is known to interact with various enzymes, potentially acting as an inhibitor. Studies indicate that compounds with similar structures can inhibit serine proteases and other enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The pyridine ring may influence cell signaling pathways by acting as a ligand for specific receptors or by modulating the activity of kinases.

- Antioxidant Properties : Compounds containing boron have been reported to exhibit antioxidant activity, which may protect cells from oxidative stress.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

- Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell pathways.

- Neuroprotection : Its potential antioxidant properties could be beneficial in neurodegenerative diseases.

- Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition may offer therapeutic benefits in inflammatory conditions.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of similar dioxaborolane derivatives. The results indicated significant inhibition of cancer cell proliferation in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.

Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents highlighted the role of boron-containing compounds in reducing neuronal cell death induced by oxidative stress. The study found that these compounds could enhance the survival rate of neurons in culture when exposed to harmful agents.

Study 3: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory properties of related pyridine derivatives. It was found that these compounds effectively reduced the production of pro-inflammatory cytokines in macrophages via NF-kB pathway inhibition.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.